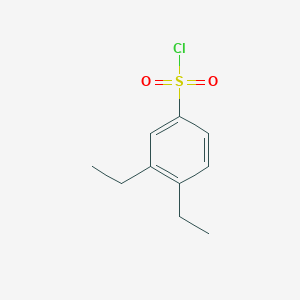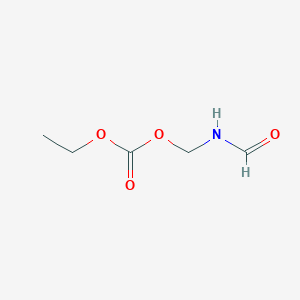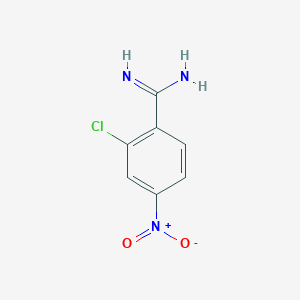
2-Fluoro-4-iodo-1-isothiocyanatobenzene
概要
説明
2-Fluoro-4-iodo-1-isothiocyanatobenzene is an aromatic compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring. It is used as a building block in the synthesis of various chemical compounds, particularly in the development of novel inhibitors for biological targets .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-Fluoro-4-iodoaniline with thiophosgene under controlled conditions to yield the desired isothiocyanate compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-4-iodo-1-isothiocyanatobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
化学反応の分析
Types of Reactions
2-Fluoro-4-iodo-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine and isothiocyanate groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives or reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Oxidation and Reduction: Formation of sulfonyl or amine derivatives.
科学的研究の応用
2-Fluoro-4-iodo-1-isothiocyanatobenzene is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules, particularly in the development of inhibitors for biological targets.
Biology: Used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-4-iodo-1-isothiocyanatobenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and enzymes. This covalent modification can inhibit the activity of target enzymes or alter protein function, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
2-Fluoro-4-iodoaniline: A precursor in the synthesis of 2-Fluoro-4-iodo-1-isothiocyanatobenzene.
4-Iodo-1-isothiocyanatobenzene: Lacks the fluorine substituent, which can influence reactivity and selectivity.
2-Fluoro-1-isothiocyanatobenzene: Lacks the iodine substituent, affecting its chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and selectivity in chemical reactions.
特性
IUPAC Name |
2-fluoro-4-iodo-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFNKKOFSVIDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)




![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)

![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
